Product packaging for 7-Bromo-2-chloro-3-methoxyquinoline(Cat. No.:)

7-Bromo-2-chloro-3-methoxyquinoline

Cat. No.: B13927387
M. Wt: 272.52 g/mol
InChI Key: WIWDWDCGSAWNGC-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-3-methoxyquinoline is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClNO B13927387 7-Bromo-2-chloro-3-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

7-bromo-2-chloro-3-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-9-4-6-2-3-7(11)5-8(6)13-10(9)12/h2-5H,1H3

InChI Key

WIWDWDCGSAWNGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=C(C=CC2=C1)Br)Cl

Origin of Product

United States

Significance of Quinoline Derivatives in Organic Synthesis and Materials Science

Quinoline (B57606) and its derivatives are fundamental building blocks in a multitude of chemical applications. rsc.orgnumberanalytics.com Their unique bicyclic structure, comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts distinct electronic properties that chemists have leveraged for various purposes. numberanalytics.com

In organic synthesis , quinolines are highly valued as versatile precursors and intermediates for creating more complex molecules. numberanalytics.com Their framework is a common feature in many natural products and pharmacologically active compounds. rsc.orgnih.gov The nitrogen atom within the ring can act as a ligand, coordinating with metal catalysts to facilitate a wide array of chemical transformations. nbinno.com Furthermore, the quinoline ring system can be strategically functionalized to direct reactions and build intricate molecular architectures. rsc.orgnumberanalytics.com

In the realm of materials science , quinoline derivatives have emerged as crucial components in the development of advanced functional materials. numberanalytics.com Their inherent aromaticity and tunable electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), where they can contribute to the efficiency and performance of display technologies. numberanalytics.comnbinno.com They are also investigated for use in sensors and as building blocks for organic semiconductors.

Overview of Strategic Importance of Halogen and Methoxy Substituents in Chemical Functionality

The introduction of halogen atoms (like chlorine and bromine) and methoxy (B1213986) groups onto the quinoline (B57606) scaffold is a key strategy for modulating the molecule's properties and reactivity. numberanalytics.com

Halogen substituents are exceptionally useful in organic synthesis. rsc.orgnumberanalytics.com The carbon-halogen bond is a reactive handle that serves as a linchpin for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. rsc.org These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular frameworks. The position of the halogen on the aromatic ring can also direct the course of subsequent reactions, offering a high degree of control over the synthetic outcome. rsc.org The introduction of a halogen can also significantly alter the electronic properties and lipophilicity of a molecule. researchgate.net

The methoxy group (-OCH₃) , on the other hand, primarily functions as an electron-donating group. nih.gov Its presence on the quinoline ring increases the electron density of the aromatic system, which can influence the molecule's reactivity towards electrophiles. numberanalytics.com The methoxy group's ability to participate in hydrogen bonding and other non-covalent interactions can also be a critical factor in molecular recognition processes. youtube.com In medicinal chemistry, the strategic placement of methoxy groups can be used to fine-tune a molecule's pharmacological profile. nih.govyoutube.com

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Detailed Connectivity Analysis

No published ¹H NMR or ¹³C NMR spectra for 7-Bromo-2-chloro-3-methoxyquinoline were found. Such data would be essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. The expected spectra would show distinct signals for the aromatic protons on the quinoline (B57606) core and the methyl protons of the methoxy (B1213986) group, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

In the absence of primary 1D NMR data, no two-dimensional (2D) NMR studies (COSY, HSQC, HMBC, NOESY) for this compound have been performed or published. These advanced techniques are critical for unambiguously assigning the signals from the 1D spectra and establishing the precise connectivity and spatial relationships between atoms within the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming the position of the methoxy group relative to the chloro and bromo substituents.

Solid-State NMR for Polymorphic Analysis

There is no information regarding the solid-state structure or potential polymorphism of this compound. Solid-state NMR is a powerful tool for studying the structure of crystalline materials and can differentiate between different polymorphic forms. acs.orgnih.gov However, without access to a crystalline sample and relevant research, this analysis is not possible.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Characteristic Functional Group Vibrations

No experimental FT-IR or Raman spectra for this compound are available in the surveyed literature. These techniques would reveal characteristic vibrational modes for the functional groups present, including C-Br, C-Cl, C-O (ether), and C=N bonds, as well as the vibrations of the quinoline aromatic ring system. Analysis of related quinoline derivatives suggests that characteristic C-Cl and C-Br stretching vibrations would likely appear in the lower frequency region of the spectra. researchgate.net

Analysis of Intermolecular Interactions

Without vibrational spectra or crystal structure data, any discussion of intermolecular interactions in the solid state of this compound would be purely speculative. Aromatic stacking is a known phenomenon in quinoline derivatives, which can be influenced by the molecule's dipole moment and substituents. uncw.edu However, no specific data exists to describe these interactions for the title compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₁₀H₇BrClNO), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to produce a protonated molecule [M+H]⁺. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing definitive confirmation of the presence of these halogens.

While experimental data for the target compound is not available, the table below illustrates the type of data that would be obtained from an HRMS analysis of a closely related compound, 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde, which also contains bromine and chlorine. mdpi.com

Table 1: Illustrative HRMS Data for a Substituted Quinoline Derivative

Adduct Ion Theoretical m/z Measured m/z
[M+H]⁺ 519.0330 519.0332
[M+Na]⁺ 541.0150 541.0151
Note:

The high degree of accuracy between the theoretical and measured m/z values would allow for the unambiguous confirmation of the elemental formula of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The quinoline ring system in this compound is the primary chromophore. The UV-Vis spectrum would be expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The substitution pattern on the quinoline ring, including the bromo, chloro, and methoxy groups, influences the energy of these transitions and thus the position and intensity of the absorption maxima.

In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or acetonitrile, and the spectrum recorded over a range of approximately 200 to 400 nm. mdpi.com For a related quinoline derivative, absorption peaks were observed that could be attributed to electronic transitions within the aromatic system. mdpi.com

Table 2: Illustrative UV-Vis Absorption Data for a Quinoline Derivative

Solvent λmax (nm) Type of Transition
Acetonitrile 233 π→π*
Acetonitrile 275-325 (broad) n→π*
Note:

Analysis of the UV-Vis spectrum of this compound would provide valuable information about its electronic structure and conjugation.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would unequivocally confirm the connectivity of the atoms, the planarity of the quinoline ring, and the conformation of the methoxy group relative to the ring. For molecules with chiral centers, this technique can determine the absolute stereochemistry. While this compound is achiral, crystallographic data would provide precise structural parameters.

An example of crystallographic data for a different substituted quinoline, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is presented below to illustrate the type of information obtained. nih.gov

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Quinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/n 1
a (Å) 3.8274
b (Å) 29.579
c (Å) 8.6242
β (°) 95.352
Note:

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly useful for identifying different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice. This data is valuable for quality control and for studying the solid-state properties of the compound. While no specific PXRD data for this compound is available, the technique remains a crucial tool for the characterization of its solid form.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods like Density Functional Theory (DFT) are powerful tools for probing the electronic environment of complex molecules like 7-Bromo-2-chloro-3-methoxyquinoline.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining the optimized geometry and ground state properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set, can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Table 1: Representative Calculated Ground State Properties for a Substituted Quinoline Analog (3-Benzyl-6-bromo-2-chloroquinoline) (Note: This data is for an analogous compound and is used to infer properties of this compound)

ParameterCalculated Value
Bond Length (C-Br)1.90 Å
Bond Length (C-Cl)1.74 Å
Quinoline Ring Dihedral Angles< 1°

Data sourced from a DFT study on 3-Benzyl-6-bromo-2-chloroquinoline (B1442986). nih.gov

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

In substituted quinolines, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents. For 3-Benzyl-6-bromo-2-chloroquinoline, the HOMO is primarily located on the quinoline ring and the benzyl (B1604629) group, while the LUMO is distributed over the quinoline ring. nih.gov For this compound, it can be inferred that the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms will significantly influence the FMOs. The HOMO is expected to have significant contributions from the methoxy group and the quinoline ring, while the LUMO will likely be centered on the electron-deficient regions of the quinoline ring, influenced by the chloro and bromo substituents.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Substituted Quinoline Analog (3-Benzyl-6-bromo-2-chloroquinoline) (Note: This data is for an analogous compound and is used to infer properties of this compound)

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.0 eV
Electronegativity (χ)4.0 eV
Chemical Hardness (η)2.5 eV
Electrophilicity Index (ω)3.2 eV

Data sourced from a DFT study on 3-Benzyl-6-bromo-2-chloroquinoline. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For substituted quinolines, the MEP surface highlights the influence of various functional groups. In a study of 3-Benzyl-6-bromo-2-chloroquinoline, the negative potential was concentrated around the nitrogen atom of the quinoline ring, indicating its susceptibility to electrophilic attack. nih.gov Conversely, regions of positive potential were observed around the hydrogen atoms. For this compound, the nitrogen atom is expected to be a site of negative potential. The electron-withdrawing chloro and bromo groups would create regions of positive potential on the adjacent carbon atoms, making them susceptible to nucleophilic attack. The methoxy group, being electron-donating, would increase the electron density on the quinoline ring, particularly at the ortho and para positions relative to its point of attachment.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among bonds. It allows for the investigation of charge transfer and hyperconjugative interactions within a molecule. NBO analysis describes the electronic structure in terms of localized Lewis-like structures (bonds and lone pairs).

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

While specific computational studies on the reaction mechanisms of this compound are not prevalent in the literature, studies on similar systems, such as the nucleophilic aromatic substitution (SNAr) on chloroquinolines, provide a framework for understanding its potential reactivity. nih.govresearchgate.net For example, the substitution of the chlorine atom at the C2 position by a nucleophile is a plausible reaction. A computational study of such a reaction would involve locating the transition state for the nucleophilic attack on the C2 carbon. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction barrier.

Recent computational studies on SNAr reactions have shown that the mechanism can be either a two-step process involving a Meisenheimer intermediate or a concerted process with a single transition state. nih.govnih.gov DFT calculations can help distinguish between these pathways by searching for the presence of a stable intermediate. For a reaction involving this compound, computational analysis of the transition state would reveal the geometry of the interacting species at the point of highest energy, providing insights into the bond-forming and bond-breaking processes.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands, understand the influence of structural features on spectroscopic signatures, and validate theoretical models. sapub.org

Computational NMR Chemical Shift Prediction

The prediction of 1H and 13C NMR chemical shifts is a standard application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would be influenced by the electronic effects of the substituents. The bromine at C7 would likely cause a downfield shift for the adjacent aromatic protons, while the methoxy group at C3 would shield the nearby protons and carbons. The chlorine at C2 would also have a significant deshielding effect on the C2 carbon. Comparing these predicted shifts with experimental data, if available, would provide a stringent test of the accuracy of the computational model.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
H48.15-
H57.89-
H67.65-
H88.32-
OCH34.10-
C2-151.2
C3-145.8
C4-122.5
C4a-148.9
C5-128.7
C6-130.1
C7-120.3
C8-129.5
C8a-147.6
OCH3-56.4

Note: These values are hypothetical and based on general trends for similar quinoline derivatives.

Theoretical IR and Raman Spectra Simulation

The simulated IR and Raman spectra of this compound would exhibit characteristic bands for the quinoline ring vibrations, C-H stretching and bending modes, C-O stretching of the methoxy group, and the C-Cl and C-Br stretching vibrations. For instance, the C-Cl stretching vibration is typically observed in the 600-800 cm-1 region, while the C-Br stretch appears at lower frequencies. The aromatic C=C and C=N stretching vibrations of the quinoline core would be prominent in the 1400-1650 cm-1 range. scilit.com

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)Predicted IR IntensityPredicted Raman Activity
Aromatic C-H Stretch3100-3000MediumMedium
CH3 Stretch (Methoxy)2950-2850MediumMedium
Aromatic C=C/C=N Stretch1620, 1580, 1490HighHigh
C-O Stretch (Methoxy)1250HighMedium
C-Cl Stretch750HighLow
C-Br Stretch620MediumMedium

Note: These are representative hypothetical values.

UV-Vis Absorption Maxima Prediction

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π* transitions within the quinoline aromatic system. The positions and intensities of these bands are influenced by the substituents. The bromo, chloro, and methoxy groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent quinoline molecule.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)Oscillator Strength
S0 → S13450.12
S0 → S23100.25
S0 → S32800.45

Note: These are hypothetical values and would need to be calculated using TD-DFT.

Conformational Analysis and Energetics

The methoxy group at the C3 position introduces conformational flexibility to the this compound molecule. The orientation of the methyl group relative to the quinoline ring can be described by the C2-C3-O-CH3 dihedral angle.

A conformational analysis, typically performed by systematically rotating this dihedral angle and calculating the energy at each step, can identify the most stable conformers. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org It is expected that the most stable conformation will be one that minimizes steric hindrance between the methyl group and the adjacent hydrogen atom at the C4 position. The energy barrier to rotation around the C3-O bond can also be determined from this analysis. For 3-methoxyquinoline (B1296862) derivatives, the planar conformers where the methyl group is either syn or anti to the C4 position are often the most stable.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. mdpi.com For this compound, these interactions would likely include π-π stacking between the quinoline rings, halogen bonding involving the bromine and chlorine atoms, and dipole-dipole interactions. acs.orgdntb.gov.ua

Computational methods, such as Hirshfeld surface analysis and energy framework calculations, can be used to visualize and quantify these intermolecular interactions. nih.govmdpi.com Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, reveals the importance of C-H···N hydrogen bonds and π-π stacking in directing the crystal packing. researchgate.net It is plausible that similar interactions, along with potential C-H···O and halogen bonds, would play a significant role in the crystal structure of the title compound. Understanding these interactions is crucial for predicting polymorphism and other solid-state properties.

Applications of 7 Bromo 2 Chloro 3 Methoxyquinoline in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive sites on the 7-Bromo-2-chloro-3-methoxyquinoline core makes it an exemplary synthetic intermediate. The chlorine atom at the 2-position and the bromine atom at the 7-position exhibit differential reactivity, allowing for selective and sequential functionalization. This dual reactivity is crucial for the controlled construction of intricate molecular frameworks. The 2-chloro substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr), while the 7-bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic molecules with unique electronic and photophysical properties. mdpi.com The synthesis of functionalized and heteroatom-doped PAHs is a significant goal for creating novel materials. This compound can serve as a key precursor for such systems.

Modern synthetic methodologies, such as palladium-catalyzed [3+3] annulation, enable the construction of complex PAHs from smaller aromatic fragments. rsc.org The di-halogenated nature of this compound makes it an ideal candidate for such transformations. It can undergo sequential or one-pot cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings) at the 7-position (C-Br bond) and the 2-position (C-Cl bond) to build larger, fused aromatic structures.

Research on bromo-functionalized PAHs has demonstrated their utility in synthesizing donor-acceptor materials with deep-red to near-infrared (NIR) emission for applications like thermally activated delayed fluorescence (TADF). ed.ac.uknih.gov By analogy, coupling electron-donating moieties to the 7-position of the quinoline (B57606) core via its bromo-substituent allows for the creation of D-A type structures, where the electron-deficient quinoline ring acts as the acceptor. This modular approach is fundamental to tuning the optoelectronic properties of the resulting polycyclic systems.

The reactivity of the 2-chloroquinoline (B121035) moiety is well-documented, establishing it as a versatile building block for a wide array of heterocyclic systems. nih.gov The chlorine atom at the electron-deficient 2-position is readily displaced by various nucleophiles. This SNAr reactivity is a powerful tool for introducing new functional groups and for annulating other heterocyclic rings onto the quinoline core.

For instance, reactions with:

Amines, hydrazines, and amides can be used to synthesize various nitrogen-containing fused systems like quinolino-triazoles or other complex heterocycles. The synthesis of quinoline-1,2,3-triazole hybrids via click chemistry, starting from a chloroquinoline derivative, exemplifies this approach. mdpi.com

Alkoxides , such as sodium methoxide (B1231860), can replace the 2-chloro substituent to yield 2-methoxyquinoline (B1583196) derivatives, demonstrating a straightforward method for tuning the electronic properties of the scaffold. google.com

Thiols can be used to introduce sulfur-containing groups, leading to the synthesis of compounds with distinct electronic and potential biological properties. mdpi.com

This reactivity allows chemists to use this compound as a foundational scaffold, selectively modifying the 2-position to build diverse libraries of complex heterocyclic molecules while retaining the 7-bromo handle for subsequent diversification.

Reaction TypeReagent ClassPosition of ReactivityResulting StructureReference Example
Nucleophilic Aromatic Substitution (SNAr)Amines, Hydrazines, Alkoxides, ThiolsC2-ClFunctionalized 2-substituted quinolines nih.govmdpi.comgoogle.commdpi.com
Metal-Catalyzed Cross-Coupling (e.g., Suzuki)Boronic Acids/EstersC7-Br7-Aryl/heteroaryl substituted quinolines ed.ac.uknih.gov
Annulation ReactionsDi-functionalized coupling partnersC2-Cl and C7-BrFused Polycyclic Heteroaromatics rsc.org

Potential in Materials Science Applications (excluding biological materials)

The inherent properties of the quinoline ring system—its planarity, aromaticity, and electron-deficient nature—make it an attractive component for advanced materials. The ability to precisely functionalize this compound enhances its potential for creating materials with tailored optical, electronic, and self-assembly characteristics.

The development of novel organic materials is crucial for next-generation electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. The synthesis of materials based on bromo-functionalized heterocycles is a proven strategy for creating strong acceptor units for donor-acceptor (D-A) materials. ed.ac.uknih.gov

Derivatives of this compound are promising candidates for:

OLED Emitters and Hosts: By using the bromo and chloro handles to attach various aromatic and electron-donating groups, complex molecules with tunable HOMO-LUMO gaps can be synthesized. This allows for the design of materials that emit light across the visible spectrum or function as host materials in the emissive layer of OLEDs.

Organic Semiconductors: The planar quinoline core facilitates π-π stacking, which is essential for charge transport in organic semiconductors. By extending the conjugation through polymerization or the attachment of other polycyclic groups, materials suitable for Organic Field-Effect Transistors (OFETs) could be developed.

The di-functional nature of this compound makes it a valuable monomer for synthesizing functional polymers. Through step-growth polymerization techniques, such as Suzuki or Stille polycondensation, it can be incorporated into the main chain of a polymer.

This approach would yield conjugated polymers where the specific electronic and photophysical properties of the quinoline unit are imparted to the bulk material. Such polymers could exhibit properties like:

Electrical Conductivity: Creating conductive polymers for applications in printed electronics or sensors.

Luminescence: Developing light-emitting polymers for flexible displays and lighting applications.

Supramolecular chemistry involves the design of systems where molecules are organized through non-covalent interactions. The structure of this compound contains several features that can direct self-assembly:

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional interaction used in crystal engineering.

π-π Stacking: The flat, aromatic surface of the quinoline core promotes stacking interactions with other aromatic systems.

Metal Coordination: The quinoline nitrogen can coordinate to metal ions, enabling the formation of metallo-supramolecular assemblies.

By leveraging these interactions, derivatives of this compound can be designed to self-assemble into highly ordered structures such as liquid crystals, gels, or co-crystals with specific and functional architectures.

Applications in Catalysis (Ligand Design or Precatalyst)

The quinoline scaffold is a well-established "privileged structure" in chemistry, frequently utilized in the design of ligands for organometallic catalysis. nih.gov The nitrogen atom within the quinoline ring and the potential for various functional groups on the carbocyclic and heterocyclic rings allow for the creation of effective mono- and bidentate ligands. These ligands can coordinate with a wide range of transition metals to form catalysts for reactions such as cross-coupling, hydrogenation, and C-H activation. nih.gov

Use as Chemical Probes for Reaction Studies (non-biological)

Chemical probes are molecules designed to investigate reaction mechanisms, often by reacting in a specific manner or by possessing spectroscopic properties that allow for the monitoring of a chemical transformation. Halogenated aromatic compounds, including substituted quinolines, can serve as substrates or precursors for probes in mechanistic studies, particularly in the investigation of metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution pathways.

There is no specific mention in the available research of this compound being used as a chemical probe for non-biological reaction studies. In principle, the two different halogen atoms (bromine at C7 and chlorine at C2) offer sites for differential reactivity, which could be useful for studying the selectivity of catalytic systems. For instance, a catalyst could be tested for its ability to selectively activate the C-Br bond over the C-Cl bond, or vice versa. The methoxy (B1213986) group at the C3 position could also serve as a spectroscopic handle (e.g., in NMR studies) to monitor changes at the adjacent C2 position. Despite this potential, dedicated studies employing this compound as a probe have not been identified.

Development of Sensory Materials

Sensory materials are designed to detect the presence of specific chemical species (analytes) through a measurable change, such as a shift in color (colorimetric sensor) or light emission (fluorescent sensor). Quinoline derivatives are frequently used as the core fluorophore in fluorescent sensors due to their inherent photophysical properties. By attaching specific receptor units to the quinoline core, sensors can be designed to selectively bind to metal ions, anions, or neutral molecules, leading to a change in the fluorescence signal.

The development of sensory materials based on the this compound scaffold has not been specifically reported. The synthesis of related quinoline-based hybrids, for example, has been explored for their potential in bio-layer interferometry to measure biomolecular interactions, which is a form of sensory application. mdpi.com However, research that specifically leverages the this compound structure for creating materials designed to sense non-biological analytes is not found in the current body of literature. The substitution pattern could influence the photophysical properties and analyte-binding capabilities, but without experimental data, its effectiveness as a sensory material remains hypothetical.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Approaches for Derivatization

The derivatization of the 7-Bromo-2-chloro-3-methoxyquinoline scaffold is heavily reliant on catalytic cross-coupling reactions, which allow for the selective formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are a cornerstone of this approach, enabling the targeted functionalization of the halo-positions. nih.gov

Future research will likely focus on expanding the catalytic toolbox beyond conventional methods. This includes the exploration of dual-catalytic systems, for instance, combining nickel and cobalt catalysts, which have shown efficacy in the cross-electrophile coupling of various aryl and alkyl halides. nih.gov Such systems could offer new pathways for derivatization that are not accessible with single-catalyst approaches, potentially allowing for sequential, one-pot modifications of both the bromo and chloro substituents with different partners. nih.gov

Key areas for exploration in the catalytic derivatization of this compound include:

Regioselective Cross-Coupling: Developing highly selective palladium or nickel-catalyzed Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions is crucial. Research has demonstrated that in polyhalogenated quinazolines, the C4 position is the most electrophilic and reactive in palladium-catalyzed cross-coupling, followed by other positions. nih.gov For this compound, this suggests a predictable hierarchy of reactivity that can be exploited for sequential, site-selective derivatization.

C-H Activation: Direct C-H activation/functionalization offers a more atom-economical approach to derivatization, bypassing the need for pre-functionalized starting materials. Future studies could investigate the use of transition-metal catalysts (e.g., Rh, Ru, Ir) to directly introduce new functional groups onto the quinoline (B57606) core.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and environmentally friendly alternative for generating radical intermediates, enabling novel transformations that are often difficult to achieve with traditional thermal methods.

A summary of potential catalytic derivatization strategies is presented below.

Catalytic ApproachPotential ReactionTarget Position(s)Expected Outcome
Palladium-Catalyzed Cross-Coupling Suzuki, Sonogashira, Buchwald-HartwigC2 (Chloro), C7 (Bromo)Introduction of aryl, alkynyl, and amino groups to build molecular complexity.
Nickel/Cobalt Dual Catalysis Cross-Electrophile CouplingC2 (Chloro), C7 (Bromo)Sequential coupling with different alkyl or aryl halides in a one-pot reaction. nih.gov
C-H Activation Direct Arylation, AlkylationC4, C5, C6, C8Formation of new C-C bonds without pre-halogenation, improving synthetic efficiency.
Photoredox Catalysis Giese-type Additions, Minisci ReactionsVariousAccess to novel derivatives through radical-mediated pathways under mild conditions.

Integration into Flow Chemistry Systems for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of quinoline derivatives. researchgate.netresearchgate.net Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. syrris.com The synthesis of quinolines and their functionalization has been successfully demonstrated in flow systems, highlighting the potential for industrial-scale production. uniqsis.comvapourtec.com

For a molecule like this compound, integrating its synthesis into a flow system could streamline production and subsequent derivatization steps. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is often critical for managing exothermic reactions or handling hazardous reagents. syrris.com Superheating reactions above their normal boiling point can accelerate reaction rates by thousands of times, while the high surface-area-to-volume ratio allows for rapid heating and cooling, ensuring precise temperature control and minimizing side product formation. syrris.com

Future research in this area will likely focus on developing a multi-step, continuous flow process that starts from simple precursors and leads to highly functionalized quinoline products. researchgate.net This could involve a "telescoped" synthesis where the crude product from one flow reactor is directly fed into the next for further transformation, eliminating the need for intermediate purification steps. vapourtec.com The combination of flow chemistry with real-time analytical techniques is also crucial for monitoring reaction progress and optimizing conditions on the fly. researchgate.net

Feature of Flow ChemistryAdvantage for this compound Synthesis
Enhanced Heat Transfer Allows for precise control of exothermic reactions and enables "superheating" to accelerate reaction rates. syrris.com
Rapid Mixing Ensures homogeneity and improves reaction selectivity and reproducibility. syrris.com
Increased Safety Minimizes the volume of hazardous reagents and intermediates at any given time. syrris.com
Scalability Production can be easily scaled up by running the system for longer periods or by using larger reactors. syrris.comvapourtec.com
Process Automation Enables automated synthesis and optimization of reaction conditions, leading to faster process development. syrris.com

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, offering the ability to predict the properties and activities of novel compounds before their synthesis. mdpi.com For quinoline derivatives, computational approaches such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are being used to design new molecules with enhanced biological activity. mdpi.comresearchgate.net

In the context of this compound, advanced computational modeling can guide the design of new derivatives with specific desired properties. By creating a virtual library of potential derivatives and evaluating them in silico, researchers can prioritize the most promising candidates for synthesis, thereby saving time and resources. mdpi.com

Key computational approaches for the predictive design of this compound derivatives include:

3D-QSAR and CoMFA: Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that correlate the 3D structural features of quinoline derivatives with their biological activity. mdpi.com These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or other properties would be beneficial or detrimental to activity, thus guiding the design of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.net For derivatives of this compound, docking studies can help to rationalize their mechanism of action and design new analogs with improved binding affinity and selectivity.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of the molecule, providing insights into its molecular orbitals and helping to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

The predictive power of these models allows for a more rational and targeted approach to the design of novel quinoline-based compounds for various applications. doaj.org

Development of High-Performance Materials Utilizing Quinoline Cores

The rigid, aromatic structure of the quinoline ring, along with its unique electronic properties, makes it an excellent building block for the development of high-performance materials. researchgate.net Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. nih.govnih.govresearchgate.net

The functional groups on this compound provide multiple handles for incorporating this core into larger, more complex material architectures. For instance, the bromo and chloro groups can be used as anchor points for polymerization or for attachment to other functional moieties through cross-coupling reactions.

Future research in this domain will likely explore the following areas:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are classic materials used in OLEDs. researchgate.net The development of new derivatives of this compound could lead to novel emitter or host materials with tailored photophysical properties, such as high quantum yields and specific emission colors. researchgate.net Recent advances have focused on aggregation-induced emission (AIE) fluorophores based on quinoline-malononitrile, which exhibit bright red to near-infrared emission and good photostability, making them suitable for bioimaging and high-performance optical materials. nih.gov

Fluorescent Chemosensors: The quinoline scaffold is a common fluorophore used in the design of chemosensors for detecting metal ions and other analytes. nih.gov The electronic properties of the quinoline ring can be modulated by the introduction of different substituents, leading to changes in fluorescence upon binding to a target analyte. mdpi.com Derivatives of this compound could be functionalized to create highly selective and sensitive sensors for environmental or biological monitoring.

Functional Polymers: By leveraging the reactive halogen sites, the this compound unit can be incorporated into the backbone or as a pendant group in polymers. This could lead to materials with interesting thermal, electronic, or optical properties for applications in electronics, photonics, or as specialty coatings.

The versatility of the quinoline core, combined with the specific substitution pattern of this compound, provides a rich platform for the future development of advanced materials.

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